(S)-1-(4-Chlorophenyl)ethanol

Overview

Description

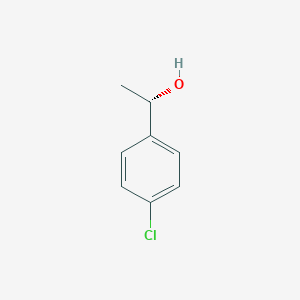

(S)-1-(4-Chlorophenyl)ethanol (CAS 3391-10-4) is a chiral aromatic alcohol with a molecular formula of C₈H₉ClO and a molecular weight of 156.61 g/mol. Its structure features a chlorine-substituted phenyl ring attached to an ethanol group, with the stereocenter at the C1 position of the ethanol moiety . Key physical properties include a boiling point of 240.6±15.0 °C (760 mmHg), a density of 1.2±0.1 g/cm³, and a logP value of 1.98, indicative of moderate lipophilicity .

This compound is synthesized via the reduction of 4-chloroacetophenone, often through asymmetric catalytic methods or enzymatic reductions, achieving high enantiomeric purity (>99%) . It serves as a critical intermediate in pharmaceuticals, agrochemicals, and materials science, particularly in asymmetric synthesis to control stereochemistry in enantioselective reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Reduction of (S)-1-(4-Chlorophenyl)ethanone: One common method involves the reduction of (S)-1-(4-Chlorophenyl)ethanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Biocatalytic Synthesis: Another method involves the use of whole-cell biocatalysts, such as recombinant Escherichia coli, in a liquid-liquid biphasic system.

Industrial Production Methods

Industrial production often employs the biocatalytic synthesis method due to its efficiency and lower environmental impact. The use of recombinant microorganisms as catalysts allows for the sustainable production of (S)-1-(4-Chlorophenyl)ethanol with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: (S)-1-(4-Chlorophenyl)ethanol can undergo oxidation to form (S)-1-(4-Chlorophenyl)ethanone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to form (S)-1-(4-Chlorophenyl)ethane using strong reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) to form (S)-1-(4-Chlorophenyl)ethyl chloride.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products

Oxidation: (S)-1-(4-Chlorophenyl)ethanone

Reduction: (S)-1-(4-Chlorophenyl)ethane

Substitution: (S)-1-(4-Chlorophenyl)ethyl chloride

Scientific Research Applications

Common Synthetic Routes

- Reduction of (S)-1-(4-Chlorophenyl)ethanone : This method typically employs reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in inert solvents like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

- Biocatalytic Synthesis : Utilizing whole-cell biocatalysts such as recombinant Escherichia coli, this method offers a more environmentally friendly approach, producing high yields and purity of (S)-1-(4-Chlorophenyl)ethanol.

Industrial Production

The industrial synthesis often favors biocatalytic methods due to their efficiency and reduced environmental impact, leveraging recombinant microorganisms for sustainable production.

Applications in Scientific Research

This compound has diverse applications across several scientific domains:

Chemistry

- Chiral Building Block : It serves as a crucial intermediate in synthesizing various enantiomerically pure compounds, essential for developing pharmaceuticals and agrochemicals.

Biology

- Enzyme-Catalyzed Reactions : The compound is utilized as a substrate in biocatalysis research, allowing scientists to study enzyme interactions and mechanisms.

- Biological Activity : Its structural characteristics enable it to interact with various enzymes and receptors, influencing pharmacological effects based on target specificity.

Medicine

- Pharmaceutical Intermediate : It plays a vital role in synthesizing drugs with chiral centers, impacting their efficacy and safety profiles.

Industry

- Agrochemicals and Fine Chemicals : Its reactivity and chirality make it valuable in manufacturing processes for agrochemicals and specialty chemicals.

Uniqueness

The chiral nature of this compound imparts specific optical activity and reactivity, making it particularly valuable in applications requiring stereospecific interactions.

Biocatalytic Applications

Recent studies have demonstrated that certain yeast strains can enantioselectively reduce p-chloroacetophenone to produce this compound with high enantiomeric excess. This process is enhanced by adding surfactants like nonylphenol polyoxyethylene ether (NP-4), which significantly improves conversion rates without affecting enantiomeric purity .

Enzyme Interaction Studies

Research has shown that this compound acts as a substrate for specific dehydrogenases, exhibiting high stereospecificity. This interaction is crucial in developing efficient biocatalytic processes for synthesizing chiral alcohols from aromatic ketones .

Mechanism of Action

The mechanism of action of (S)-1-(4-Chlorophenyl)ethanol involves its interaction with specific molecular targets, depending on its application. In biocatalysis, it acts as a substrate for enzymes, undergoing specific transformations. In pharmaceutical applications, its chiral nature allows it to interact with biological targets in a stereospecific manner, influencing the efficacy and safety of the resulting drugs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorophenyl-Substituted Ethanol Derivatives

Key Compounds :

1-(4-Chloro-2-iodophenyl)ethanol (CAS 1192931-79-5): The addition of iodine at the 2-position raises molecular weight to 282.51 g/mol and introduces steric hindrance, altering reactivity in cross-coupling reactions .

*Estimated values based on halogen substitution trends.

Impact of Double Bonds on Enantiomeric Resolution

Compounds like 1-(4-chlorophenyl)but-3-en-1-ol and (E)-1,3-diphenylprop-2-en-1-ol exhibit enhanced enantiomeric resolution compared to this compound due to the presence of conjugated double bonds adjacent to the chiral center. These double bonds engage in π–π interactions with carbamate groups in CSPs, improving separation efficiency .

| Compound | Resolution (R/S) | CSP Type | Key Interaction Mechanism |

|---|---|---|---|

| This compound | 4.2 | CCP-CSP | Steric repulsion, H-bonding |

| (E)-1,3-Diphenylprop-2-en-1-ol | 13.7 | CCC3M4-CSP | π–π stacking, dipole-dipole |

| 1-(4-Chlorophenyl)but-3-en-1-ol | 6.8 | CCN-CSP | π–π conjugation, steric effects |

The CCC3M4-CSP, functionalized with 3-chloro and 4-methyl groups, achieves 3–11× higher resolution than traditional β-cyclodextrin CSPs for unsaturated alcohols .

Halogen and Functional Group Variations

- 2-[(4-Chlorobenzyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol (CAS 303152-11-6): Incorporation of sulfur and fluorine atoms expands applications in materials science and drug development, though its increased complexity reduces synthetic yield compared to simpler chlorophenyl ethanols .

- (1S)-2-Chloro-1-(4-isopropyl-phenyl)ethanol: The isopropyl group enhances steric bulk, favoring selective crystallization in enantiopure synthesis but reducing solubility in polar solvents .

Key Research Findings

Stereochemical Influence: The (S)-enantiomer of 1-(4-Chlorophenyl)ethanol is preferred in synthesizing carbamate derivatives (e.g., antifungal agents), where stereochemistry dictates biological activity .

Catalytic Efficiency: Immobilized Acetobacter sp. cells achieve 99% enantiomeric excess (ee) in ketone reductions using this compound as a precursor, outperforming free-cell systems by 20–30% .

Thermodynamic Stability : The chloro substituent increases thermal stability compared to bromo or iodo analogs, making it suitable for high-temperature reactions .

Biological Activity

(S)-1-(4-Chlorophenyl)ethanol is a chiral organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biocatalysis. Its biological activity is largely influenced by its structural characteristics, which include a chlorine substituent on the phenyl ring and the presence of a hydroxyl group. This article explores the compound's biological properties, mechanisms of action, and potential applications based on recent research findings.

- Chemical Structure : this compound has a molecular formula of C8H9ClO and a molecular weight of 172.61 g/mol. The compound is characterized by its chirality, which plays a crucial role in its biological interactions.

- Synthesis : Common synthesis methods include the reduction of (S)-1-(4-Chlorophenyl)ethanone using reducing agents such as sodium borohydride or through biocatalytic processes involving recombinant microorganisms, which offer environmentally friendly production routes .

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors due to its chiral nature. This interaction can lead to different pharmacological effects depending on the target.

- Enzyme Interactions : As a substrate for specific enzymes, this compound can undergo transformations that are critical in biocatalytic applications. For instance, it has been shown to be reduced by S-1-(4-hydroxyphenyl)-ethanol dehydrogenase (S-HPED), which exhibits high stereospecificity for prochiral carbonyl compounds .

Case Studies and Research Findings

- Antioxidant Activity : Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For example, studies have demonstrated that certain phenolic compounds can inhibit oxidative stress markers in cellular models, suggesting potential protective effects against oxidative damage .

- Antimicrobial Properties : A study investigating derivatives of chlorophenyl compounds found moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. This suggests that this compound may possess similar antimicrobial properties, warranting further exploration .

- Biocatalytic Applications : The compound has been utilized as a chiral building block in the synthesis of pharmaceuticals. Its reactivity allows it to serve as an intermediate in producing drugs with specific stereochemistry, enhancing their efficacy and safety profiles .

Comparative Biological Activity Table

Q & A

Basic Research Questions

Q. What are the established synthetic routes for producing enantiopure (S)-1-(4-chlorophenyl)ethanol, and how is stereoselectivity achieved?

this compound is typically synthesized via asymmetric reduction of 4′-chloroacetophenone. A widely used method employs immobilized Acetobacter sp. CCTCC M209061 cells, which catalyze the reduction with anti-Prelog stereoselectivity to yield the (S)-enantiomer. Key steps include:

- Biocatalyst preparation : Cells are immobilized in calcium alginate or alginate-chitosan matrices to enhance stability and reusability .

- Reaction conditions : Substrate (5 mmol/L 4′-chloroacetophenone), 30°C, 160 rpm agitation, and pH 7.0. Reaction progress is monitored via GC (retention time: 8.02 min for (S)-enantiomer) .

- Stereochemical validation : Enantiomeric excess (ee) is confirmed by polarimetry ([α]D = +49.6° for (R)-enantiomer; absence of this signal confirms (S)-form) .

Q. What analytical techniques are critical for characterizing this compound and verifying its enantiopurity?

- Gas Chromatography (GC) : HP-Chiral columns resolve (R)- and (S)-enantiomers (retention times: 7.60 min and 8.02 min, respectively) .

- Polarimetry : Specific rotation ([α]D) distinguishes enantiomers; (S)-enantiomer exhibits negligible rotation compared to (R)-enantiomer .

- NMR Spectroscopy : ¹H NMR (CDCl₃) shows characteristic peaks: δ 7.34–7.26 (aromatic protons), 4.88 (q, J = 6.48 Hz, -CH(OH)-), 1.45 (d, J = 6.81 Hz, -CH₃) .

Advanced Research Questions

Q. How can reaction efficiency be optimized for asymmetric synthesis of this compound?

- Biocatalyst engineering : Alginate-chitosan immobilization improves mass transfer and catalyst longevity. External mass transfer coefficients (k) for substrates are determined experimentally using diffusion models (e.g., Equation 2 in ).

- Substrate loading : Higher concentrations (>5 mmol/L) may reduce ee due to substrate inhibition; kinetic studies recommend stepwise feeding .

- Co-solvent systems : Ethanol-water mixtures (1:1 v/v) enhance substrate solubility without denaturing enzymes .

Q. What mechanisms underlie stereoselectivity in enzymatic reduction of 4′-chloroacetophenone to this compound?

The Acetobacter sp. carbonyl reductase (AcCR) follows an anti-Prelog mechanism , where hydride transfer occurs to the si-face of the ketone. Mutagenesis studies highlight residues (e.g., Phe291, Leu154) that enforce substrate orientation favoring (S)-enantiomer formation . Computational docking models suggest steric hindrance at the re-face directs selectivity .

Q. How do conflicting reports on enantiomeric ratios in biocatalytic reductions arise, and how can they be resolved?

Discrepancies often stem from:

- Immobilization matrix effects : Alginate-chitosan beads yield higher ee (99%) vs. polyvinyl alcohol (PVA) (<80%) due to restricted substrate mobility .

- Catalyst source variability : Wild-type vs. engineered strains (e.g., ADH M9* mutants) exhibit divergent selectivity profiles .

- Resolution : Standardize reaction conditions (pH, temperature) and validate ee via multiple techniques (GC, polarimetry, chiral HPLC) .

Q. What catalytic systems enable oxidation of this compound back to 4′-chloroacetophenone, and what are their applications?

Ru(III)-polyoxometalate tetramers catalyze oxidation using 70% aqueous TBHP at room temperature, achieving >99% yield and selectivity. Applications include:

- Recycling undesired enantiomers : Racemization via oxidation-reduction cycles improves overall process efficiency .

- Mechanistic studies : Monitoring oxidation kinetics provides insights into alcohol dehydrogenase (ADH) reversibility .

Q. Methodological & Safety Considerations

Q. What safety protocols are essential when handling this compound?

- Hazard classification : Harmful (Xn) with risks of respiratory/eye irritation (H315, H319). Use PPE (N95 masks, gloves) and work in fume hoods .

- Waste disposal : Neutralize with dilute NaOH before incineration to avoid halogenated byproducts .

Q. How can environmental impacts of large-scale this compound synthesis be mitigated?

- Biocatalytic routes : Reduce solvent waste vs. traditional chemical methods (e.g., NaBH₄ reductions) .

- Lifecycle analysis : Assess energy use and byproduct toxicity; alginate-chitosan supports are biodegradable .

Q. Emerging Research Directions

Q. What novel applications of this compound are being explored in medicinal chemistry?

- Chiral intermediates : Used in synthesizing triazole-based anticancer agents (e.g., autophagy-inducing compounds targeting breast cancer) .

- Antifungal agents : Biphenyl esters derived from (S)-enantiomers show activity against Candida spp. (MIC₉₀ = 2–8 µg/mL) .

Q. How can computational modeling enhance understanding of this compound interactions in enzymatic systems?

Properties

IUPAC Name |

(1S)-1-(4-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVOSNPUNXINWAD-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426186 | |

| Record name | (S)-1-(4-Chlorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99528-42-4 | |

| Record name | (S)-1-(4-Chlorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-4-Chloro-α-methylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.